N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride
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Overview
Description
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride is a chemical compound with the molecular formula C15H14Cl2N2
Preparation Methods
The synthesis of N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride typically involves a multi-step process. One common method includes the reaction of N-ethyl-2-methylbenzothiazolium iodide with N-[2-chloro-3-(phenylamino)-2-propenylidene]-benzenamine monohydrochloride in the presence of sodium acetate in methanol at room temperature. This is followed by the addition of potassium iodide in methanol and water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency.
Chemical Reactions Analysis
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride involves its ability to participate in halogen bond-driven self-assembly processes. This mechanism restricts intramolecular motion, leading to strong aggregation-induced emission (AIE) characteristics. The compound’s molecular targets and pathways are primarily related to its photophysical properties, making it valuable in the development of luminescent materials .
Comparison with Similar Compounds
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride can be compared with other similar compounds, such as:
- N-(3-(Phenylamino)-2-propenylidene)aniline hydrochloride
- 4-Chloro-N-(1-methyl-2-pyrrolidinylidene)aniline hydrochloride
- 3-Chloro-N-(2-hydroxybenzylidene)aniline
- 2-Chloro-N-(2-hydroxy-3-methoxybenzylidene)aniline These compounds share structural similarities but differ in their specific substituents and resulting properties. This compound is unique due to its strong AIE characteristics and potential applications in luminescent materials .
Properties
Molecular Formula |
C15H14Cl2N2 |
---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
N-[(Z)-2-chloro-3-phenyliminoprop-1-enyl]aniline;hydrochloride |
InChI |
InChI=1S/C15H13ClN2.ClH/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15;/h1-12,17H;1H/b13-11-,18-12?; |
InChI Key |
OLZBVTCFCPEPLI-DBAWYOFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C=NC2=CC=CC=C2)\Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C=NC2=CC=CC=C2)Cl.Cl |
Origin of Product |
United States |
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